molecular formula C18H21FN4O2S B2754620 5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1008213-56-6

5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2754620
CAS No.: 1008213-56-6
M. Wt: 376.45
InChI Key: KAFKJQQPXJZZJI-UHFFFAOYSA-N
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Description

This compound is also known as CRL-40,940, flmodafinil, bisfluoromodafinil, and lauflumide . It is a bisfluoro analog of modafinil . It is a eugeroic as well as a weak dopamine reuptake inhibitor . Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects .


Molecular Structure Analysis

The molecular formula of this compound is C19H23FN4O2S. The molecular weight is 390.48.

Scientific Research Applications

Molecular Structure and Chemical Properties

The molecular structure and chemical properties of 5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol have been extensively investigated to understand its potential applications. Studies have focused on its synthesis, vibrational analysis, thermodynamic properties, and molecular electrostatic potential. These investigations provide foundational knowledge necessary for exploring the compound's applications in various fields, including pharmaceuticals and material science (Medetalibeyoğlu et al., 2019).

Antimicrobial Activities

Research has also been directed towards synthesizing derivatives of 1,2,4-triazole, including compounds with structural similarities to this compound, to evaluate their antimicrobial properties. These studies aim to identify new antimicrobial agents that can address the rising challenge of antibiotic resistance. Derivatives of the compound have shown promising antimicrobial activities against various microorganisms, highlighting their potential in developing new antimicrobial drugs (Bektaş et al., 2007).

Synthesis and Chemical Reactions

The synthesis pathways and chemical reactions involving this compound have been explored to expand the chemical repertoire available for drug development and other applications. Research in this area focuses on innovative synthesis methods, reaction mechanisms, and the creation of novel compounds with potential biological or material applications (Glukhareva et al., 2001).

Future Directions

This compound was patented in 2013, and pre-clinical trials have been underway since December 2015 . This suggests ongoing research and potential future developments in its use.

Properties

IUPAC Name

5-[(2,6-dimethylmorpholin-4-yl)-(2-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2S/c1-10-8-22(9-11(2)25-10)15(13-6-4-5-7-14(13)19)16-17(24)23-18(26-16)20-12(3)21-23/h4-7,10-11,15,24H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFKJQQPXJZZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(C2=CC=CC=C2F)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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